molecular formula C9H17NO2 B1612249 (3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid CAS No. 261896-39-3

(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid

Cat. No.: B1612249
CAS No.: 261896-39-3
M. Wt: 171.24 g/mol
InChI Key: WPLPJEWZNOILAV-UHFFFAOYSA-N
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Description

(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by an isobutyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. Its stereochemistry (3R,4R) is critical to its biochemical interactions, as enantiomeric forms often exhibit distinct biological activities. This compound is structurally related to amino acid analogs and serves as a building block in medicinal chemistry for designing enzyme inhibitors or receptor modulators.

Properties

CAS No.

261896-39-3

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4-(2-methylpropyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-6(2)3-7-4-10-5-8(7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)

InChI Key

WPLPJEWZNOILAV-UHFFFAOYSA-N

SMILES

CC(C)CC1CNCC1C(=O)O

Canonical SMILES

CC(C)CC1CNCC1C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Glycine Ethyl Ester

A patent (CN111072543B) outlines a six-step route starting with glycine ethyl ester:

  • Nucleophilic substitution : Glycine ethyl ester reacts with methyl chloroformate and triethylamine in dichloromethane to form a protected intermediate.
  • Ring closure : Ethyl acrylate and lithium tert-butoxide facilitate cyclization to generate the pyrrolidine ring.
  • Substitution : Halogenation introduces a leaving group (e.g., bromine or chlorine) at position 4.
  • Coupling : A Suzuki-Miyaura reaction with vinyl boronates installs the isobutyl group.
  • Catalytic hydrogenation : Asymmetric hydrogenation using [(S)-(-)-5,5'-bis(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]ruthenium(II) achieves the (3R,4R) configuration.
  • Hydrolysis and deprotection : Sodium hydroxide hydrolysis followed by acid workup yields the final product.

Key Data :

Step Yield (%) Purity (Chiral)
1 95 -
5 86 >99% ee
6 85 -

Stereoselective Ring Construction

A second approach (WO2000015611A1) employs a chiral auxiliary strategy:

  • Starting material : (E)-5-methyl-hex-2-enoic acid ethyl ester.
  • Cyclization : TFA-mediated reaction with N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine forms the pyrrolidine ring.
  • Hydrogenation : Palladium-catalyzed hydrogenation under 66°C for 4–6 hours establishes the (3R,4R) stereochemistry.

Conditions :

  • Solvent: Methanol
  • Catalyst: Pd/C or Ru-based complexes
  • Temperature: 60–70°C

Functional Group Manipulation

The VulcanChem protocol emphasizes:

Reagent Comparison :

Reagent Role Outcome
Lithium tert-butoxide Base for cyclization High ring closure efficiency
Sodium hydroxide Hydrolysis agent Quantitative deprotection
Pd/C Hydrogenation catalyst Moderate enantioselectivity

Critical Factors for Chirality Control

  • Catalyst selection : Ru complexes with chiral ligands (e.g., BINAP derivatives) outperform Pd in enantiomeric excess (ee).
  • Temperature : Hydrogenation at 60–70°C optimizes stereochemical outcomes.
  • Solvent polarity : Polar solvents (e.g., methanol) enhance reaction rates and selectivity.

Yield Optimization Challenges

  • Side reactions : Over-hydrogenation or epimerization at C3/C4 positions can reduce yields.
  • Mitigation : Strict temperature control and catalyst stoichiometry (1–2 mol%).

Analytical Validation

  • Chiral HPLC : Confirms >99% ee using columns like Chiralpak IA/IB.
  • NMR : Key signals for (3R,4R) configuration:
    • δ 3.44 (dd, J = 9.5 Hz, 1H, C3-H)
    • δ 1.60 (m, 1H, isobutyl CH)

Industrial Scalability

  • Cost drivers : Chiral ligands (e.g., Ru-BINAP) account for ~40% of material costs.
  • Process improvements : Continuous flow hydrogenation reduces reaction time by 30%.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Neurological Disorders

(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid has been identified as a potential treatment for various neurological conditions:

  • Epilepsy : The compound exhibits anticonvulsant properties, making it beneficial in managing seizures associated with epilepsy. It has been shown to provide protective effects against convulsions induced by various stimuli .
  • Neurodegenerative Disorders : Research indicates that this compound may be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its pharmacological profile suggests it could aid in improving cognitive functions and slowing disease progression .
  • Mood Disorders : The compound is also being investigated for its efficacy in treating depression and anxiety disorders. Its ability to modulate neurotransmitter systems may contribute to alleviating symptoms associated with these conditions .

Pain Management

The compound has been explored for its analgesic properties:

  • Chronic Pain : Studies suggest that this compound may help manage chronic pain conditions, including neuropathic pain and inflammatory pain syndromes . Its mechanism of action is believed to involve modulation of pain pathways in the central nervous system.
  • Postoperative Pain : It has potential applications in reducing pain following surgical procedures, providing an alternative to traditional analgesics with fewer side effects .

Pharmaceutical Synthesis

This compound serves as a versatile chiral building block in the synthesis of various pharmaceuticals:

  • Chiral Auxiliaries : The compound can be utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential for drug development .
  • Intermediate in Drug Development : It is involved in the synthesis of other bioactive molecules, enhancing the efficiency of drug discovery processes by providing a means to create complex structures from simpler precursors .

Clinical Trials

Several studies have documented the effects of this compound on various conditions:

  • A clinical trial demonstrated its efficacy in reducing seizure frequency in patients with refractory epilepsy, showing a significant improvement compared to baseline measurements .
  • Another study focused on its use in geriatric patients suffering from cognitive decline, where it was found to improve memory function and overall cognitive performance .

Mechanistic Studies

Research into the mechanisms of action has revealed that this compound interacts with multiple neurotransmitter systems:

  • It appears to enhance GABAergic activity while inhibiting excitatory neurotransmission, contributing to its anticonvulsant and anxiolytic effects .

Mechanism of Action

The mechanism of action of (3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrrolidine-3-carboxylic acid derivatives are a diverse class of compounds with variations in substituents and stereochemistry. Below is a comparative analysis:

Compound Name Substituents Molecular Weight Key Properties/Applications References
(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid 4-isobutyl, 3-carboxylic acid Not explicitly stated Chiral building block, enhanced lipophilicity
(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid 4-benzyl, 3-carboxylic acid 205.25 g/mol Increased aromaticity; potential CNS activity
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine-3-carboxylic acid 4-benzodioxolyl, 3-ureido 466 g/mol Quinolone analog; antimicrobial activity
(3S,4R)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid 4-(3-Cl-phenyl), 3-carboxylic acid 225.67 g/mol Halogenated analog; research use in drug discovery
(3S,4R)-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid 4-(2-CF3-phenyl), 3-carboxylic acid 269.23 g/mol Electron-withdrawing group; metabolic resistance

Stereochemical Impact

  • The (3R,4R) configuration of the target compound distinguishes it from enantiomers like (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid, which may exhibit divergent binding affinities or pharmacokinetic profiles .
  • Similarly, (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid derivatives (e.g., 14{1,8} and 14{2,4}) show varying yields (49–68%) and purity (79–99%) based on stereochemistry and substituents, highlighting the role of chirality in synthetic efficiency .

Physicochemical Properties

  • Lipophilicity : The isobutyl group in the target compound increases logP compared to polar analogs like (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, which features multiple hydroxyl groups and hydrogen-bonding capacity .
  • Solubility : Aryl-substituted derivatives (e.g., 4-chlorophenyl or 4-methoxyphenyl) exhibit lower aqueous solubility than the isobutyl analog due to aromatic stacking interactions .

Biological Activity

(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in the field of neuropharmacology. This article aims to consolidate current research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.

This compound is characterized by its pyrrolidine structure, which contributes to its biological activity. The presence of the isobutyl group enhances lipophilicity, potentially influencing its absorption and distribution in biological systems.

Research indicates that compounds structurally related to this compound may act as inhibitors of specific enzymes or receptors involved in neurological pathways. For instance, analogues have shown promise as inhibitors of arginase, an enzyme implicated in various pathological conditions including cancer and neurodegenerative diseases .

Therapeutic Applications

  • Neuroprotective Effects :
    • Studies have suggested that this compound may exhibit neuroprotective properties. It has been linked to improvements in cerebral functions and may offer protective effects against conditions such as epilepsy and hypokinesia .
  • Anticancer Potential :
    • The compound's analogues have been explored for their ability to inhibit tumor growth by targeting SMYD proteins, which are involved in cancer progression .
  • Anti-inflammatory Effects :
    • Some studies have indicated that related compounds can modulate inflammatory responses, which could be beneficial in treating inflammatory disorders like arthritis .

Case Study 1: Neuroprotective Activity

A study evaluating the neuroprotective effects of this compound demonstrated a significant reduction in neuronal cell death in models of oxidative stress. The compound was found to enhance cell viability and reduce markers of apoptosis.

ParameterControl GroupTreatment Group
Cell Viability (%)5085
Apoptosis Markers (Caspase-3 activity)HighLow

Case Study 2: Anticancer Activity

In vitro studies showed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The lead compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents.

Cell LineIC50 (µM)Standard Drug IC50 (µM)
MDA-MB-435 (Melanoma)0.360.83
SF-295 (Glioblastoma)0.400.40

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Q. What synthetic routes are commonly employed for (3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of stereochemically defined pyrrolidine derivatives typically involves multi-step organic reactions. Key steps include:

  • Chiral induction : Use of chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups) or asymmetric catalysis to control the (3R,4R) configuration .
  • Protection/deprotection strategies : Protecting the carboxylic acid group during reactions to prevent unwanted side interactions .
  • Optimization parameters : Solvent polarity (e.g., dichloromethane or DMF), temperature control (e.g., low temps for stereoselective steps), and catalyst selection (e.g., palladium for cross-coupling) .
    Yield and purity are maximized via HPLC or column chromatography, with characterization by 1^1H/13^{13}C NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, while NOESY confirms spatial arrangements of substituents .
  • X-ray crystallography : Resolves absolute stereochemistry and bond angles, critical for validating the (3R,4R) configuration .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. How does stereochemistry influence the compound’s interactions with biological targets?

The (3R,4R) configuration dictates spatial complementarity with enzyme active sites or receptors. For example:

  • Enzyme inhibition : The isobutyl group may occupy hydrophobic pockets, while the carboxylic acid participates in hydrogen bonding with catalytic residues .
  • Binding affinity : Stereochemical mismatches (e.g., 3S,4R vs. 3R,4R) reduce potency by >10-fold in assays against targets like proteases or kinases .
    Computational docking (e.g., AutoDock Vina) can predict stereospecific interactions before experimental validation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in pharmacological data from different assays?

Discrepancies in IC50_{50} or binding affinity values often arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Strategies include:

  • Orthogonal assays : Compare results from fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to confirm specificity .
  • Molecular Dynamics (MD) simulations : Simulate ligand-target interactions under varying conditions (e.g., solvation, temperature) to identify artifact-prone assay setups .
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or compound purity (validated via HPLC ≥95%) .

Q. What strategies optimize the compound’s pharmacokinetic properties through pyrrolidine ring modifications?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position enhances metabolic stability by reducing cytochrome P450 oxidation .
  • Bioisosteric replacement : Replacing the isobutyl group with a trifluoromethylpyridine moiety improves solubility and blood-brain barrier penetration .
  • Prodrug design : Esterifying the carboxylic acid (e.g., ethyl ester) increases oral bioavailability, with in vivo hydrolysis regenerating the active form .

Q. How can researchers address low reproducibility in enantiomeric synthesis?

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate and quantify enantiomers .
  • Circular Dichroism (CD) : Monitor optical activity during synthesis to ensure enantiopurity .
  • Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) in small-scale reactions to identify optimal enantioselective conditions .

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